molecular formula C12H19N3O4S B2611752 N-((5-methylisoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1251618-64-0

N-((5-methylisoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Katalognummer B2611752
CAS-Nummer: 1251618-64-0
Molekulargewicht: 301.36
InChI-Schlüssel: BAHFXRGFEVFIPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((5-methylisoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as MMPIP, is a synthetic compound that has been studied for its potential use in treating a variety of neurological disorders. MMPIP has been shown to interact with a specific type of receptor in the brain, known as the metabotropic glutamate receptor 7 (mGluR7), which has been implicated in several neurological conditions, including anxiety, depression, and schizophrenia.

Wirkmechanismus

N-((5-methylisoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide acts as a selective antagonist of mGluR7, which is a member of the metabotropic glutamate receptor family. mGluR7 is primarily expressed in the brain and is involved in regulating the release of neurotransmitters such as glutamate and GABA. By blocking the activity of mGluR7, this compound is thought to modulate the release of these neurotransmitters, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
In addition to its effects on neurotransmitter release, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is important for the growth and survival of neurons. This compound has also been shown to increase the activity of certain types of ion channels in the brain, which may contribute to its effects on anxiety and depression.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-((5-methylisoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide in lab experiments is that it is a highly selective antagonist of mGluR7, meaning that it does not interact with other types of receptors in the brain. This makes it a useful tool for studying the specific role of mGluR7 in different neurological conditions. However, one limitation of using this compound is that it has poor solubility in water, which can make it difficult to administer in certain types of experiments.

Zukünftige Richtungen

There are several potential future directions for research on N-((5-methylisoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide. One area of interest is the development of more potent and selective mGluR7 antagonists, which may have even greater therapeutic potential for treating neurological disorders. Another area of interest is the study of the long-term effects of this compound on brain function and behavior, as well as its potential for use in combination with other drugs or therapies. Finally, there is a need for more research on the safety and tolerability of this compound in humans, as well as its potential for use in clinical trials.

Synthesemethoden

The synthesis of N-((5-methylisoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves several steps, including the conversion of 5-methylisoxazole-3-carboxylic acid to the corresponding acid chloride, which is then reacted with 1-methylsulfonylpiperidine-4-amine to form the desired product. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Wissenschaftliche Forschungsanwendungen

N-((5-methylisoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide has been extensively studied for its potential use in treating a variety of neurological disorders. In particular, it has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be useful in treating anxiety and depression in humans. This compound has also been studied for its potential use in treating schizophrenia, as mGluR7 has been implicated in the pathophysiology of this disorder.

Eigenschaften

IUPAC Name

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-9-7-11(14-19-9)8-13-12(16)10-3-5-15(6-4-10)20(2,17)18/h7,10H,3-6,8H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHFXRGFEVFIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CNC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.